molecular formula C17H18N2O3 B3033247 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 1007671-38-6

7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B3033247
CAS RN: 1007671-38-6
M. Wt: 298.34 g/mol
InChI Key: GJOADMCXILFUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 7-amino-4-PPB, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring benzoxazinone, a secondary metabolite found in many plant species. 7-amino-4-PPB is of interest due to its unique chemical structure, which has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of plant secondary metabolites on plant physiology. It has also been used to investigate the effects of plant secondary metabolites on the activity of enzymes involved in the biosynthesis of secondary metabolites. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been used to study the effects of plant secondary metabolites on the growth of microorganisms.

Mechanism Of Action

The exact mechanism of action of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB is not yet fully understood. However, it is thought to act as an inhibitor of plant enzymes involved in the biosynthesis of secondary metabolites. It is believed that 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB binds to these enzymes and inhibits their activity, leading to the accumulation of secondary metabolites in the plant.
Biochemical and Physiological Effects
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of secondary metabolites in plants, leading to the accumulation of these metabolites. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a protective effect against oxidative stress in plants. It has also been found to have an inhibitory effect on the growth of some microorganisms.

Advantages And Limitations For Lab Experiments

The use of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB in lab experiments has several advantages. It is relatively easy to synthesize, and the synthesis method is efficient and cost-effective. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of plant secondary metabolites.
However, there are also some limitations to the use of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB in lab experiments. Its exact mechanism of action is not yet fully understood, and further research is needed to determine its exact effects. Additionally, 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB has been found to have an inhibitory effect on the growth of some microorganisms, which may limit its use in certain experiments.

Future Directions

The potential future directions for 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB research include further investigation into its mechanism of action, as well as its potential applications in medicine and agriculture. Additionally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on the growth of microorganisms, as well as its potential use as a pesticide. Additionally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on plant physiology, as well as its potential use as a plant growth regulator. Finally, further research could be conducted into the effects of 7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-oneB on human health, as well as its potential use as a therapeutic agent.

properties

IUPAC Name

7-amino-4-(3-phenoxypropyl)-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-13-7-8-15-16(11-13)22-12-17(20)19(15)9-4-10-21-14-5-2-1-3-6-14/h1-3,5-8,11H,4,9-10,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOADMCXILFUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)N)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 2
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 5
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
7-amino-4-(3-phenoxypropyl)-2H-1,4-benzoxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.